molecular formula C6H10O3 B1524707 3-(Hydroxymethyl)cyclobutanecarboxylic acid CAS No. 1015856-00-4

3-(Hydroxymethyl)cyclobutanecarboxylic acid

Número de catálogo: B1524707
Número CAS: 1015856-00-4
Peso molecular: 130.14 g/mol
Clave InChI: IJDSDHSDNKDDER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, which designate the compound as 3-(hydroxymethyl)cyclobutane-1-carboxylic acid. This naming convention reflects the structural hierarchy where the carboxylic acid functionality serves as the principal functional group, establishing carbon-1 as the reference point for numbering the cyclobutane ring. The hydroxymethyl substituent (-CH2OH) is positioned at carbon-3, creating a 1,3-disubstituted cyclobutane derivative.

The Chemical Abstracts Service registry number for this compound is 1015856-00-4, providing a unique identifier that facilitates unambiguous chemical communication across scientific literature and commercial databases. Additional systematic identifiers include the MDL number MFCD09834118, which serves as an alternative cataloging system used in chemical inventory management. The International Chemical Identifier (InChI) representation provides a standardized text string that encodes the molecular structure: InChI=1S/C6H10O3/c7-3-4-1-5(2-4)6(8)9/h4-5,7H,1-3H2,(H,8,9).

The Simplified Molecular Input Line Entry System representation, commonly known as SMILES notation, depicts the compound as O=C(O)C1CC(CO)C1, which provides a linear textual description of the molecular connectivity. This notation clearly illustrates the cyclobutane ring structure with the carboxylic acid group attached to one carbon and the hydroxymethyl group attached to the carbon two positions away. The systematic approach to naming this compound ensures consistency across different chemical databases and facilitates accurate identification in both academic research and industrial applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally influenced by the inherent structural characteristics of the cyclobutane ring system. Cyclobutane adopts a puckered conformation to minimize both angle strain and torsional strain, with the ring folding to reduce bond angles slightly to approximately 88 degrees compared to the theoretical 90 degrees expected for a planar square geometry. This puckering represents an energetic compromise between the increased angle strain resulting from the deviation from tetrahedral geometry and the relief of torsional strain that would be present in a completely planar arrangement.

The presence of two substituents on the cyclobutane ring introduces additional conformational complexity beyond that observed in the parent cyclobutane molecule. The carboxylic acid group and hydroxymethyl substituent create distinct steric and electronic environments that influence the overall molecular shape. Computational studies and experimental observations have shown that the cyclobutane ring maintains its characteristic folded structure even when substituted, though the degree of puckering may be modified by the nature and positioning of the substituents.

The conformational flexibility of the hydroxymethyl side chain represents another critical aspect of the molecular geometry. This -CH2OH group can rotate around the C-C bond connecting it to the cyclobutane ring, creating multiple accessible conformations that may interconvert rapidly at ambient temperature. The orientation of this hydroxymethyl group relative to the carboxylic acid functionality influences both the overall molecular shape and the potential for intramolecular interactions such as hydrogen bonding.

Crystallographic analysis of related compounds in this family has revealed that the four-membered ring maintains its non-planar geometry with typical bond lengths and angles characteristic of strained cycloalkanes. The carbon-carbon bonds within the cyclobutane ring exhibit slightly increased p-character compared to normal alkane bonds, reflecting the geometric constraints imposed by the small ring size. This structural distortion contributes to the unique chemical properties observed for cyclobutane derivatives compared to their larger ring homologs.

Stereochemical Considerations: Cis-Trans Isomerism

The substitution pattern of this compound creates the potential for cis-trans isomerism, a critical stereochemical feature that significantly impacts the compound's physical and chemical properties. When two substituents are present on a cyclobutane ring, they can adopt either a cis configuration, where both substituents are oriented on the same face of the ring, or a trans configuration, where they are positioned on opposite faces.

Detailed structural investigations have identified both cis and trans isomers of this compound in the chemical literature. The cis isomer, formally designated as cis-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, carries the CAS registry number 1783662-84-9. In this stereochemical arrangement, the carboxylic acid group and the hydroxymethyl substituent are positioned on the same side of the folded cyclobutane ring, potentially allowing for favorable spatial proximity between these functional groups. Conversely, the trans isomer, identified as trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid with CAS number 1781036-60-9, positions these substituents on opposite faces of the ring.

The stereochemical distinction between these isomers has profound implications for their three-dimensional structures and subsequent biological or chemical activities. Crystallographic studies of related amino acid derivatives have demonstrated that the spatial arrangement of substituents significantly influences molecular packing in the solid state and potential intermolecular interactions. In the case of cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid, X-ray crystallographic analysis revealed specific conformational preferences that differ markedly from those observed in related trans compounds.

The conformational preferences of each stereoisomer are influenced by both steric factors and potential intramolecular interactions. In the cis isomer, the proximity of the carboxylic acid and hydroxymethyl groups may permit intramolecular hydrogen bonding under certain conditions, potentially stabilizing specific conformations. The trans isomer, lacking this possibility for intramolecular interaction between the two substituents, may exhibit different conformational behavior and intermolecular association patterns. These stereochemical differences are crucial considerations for understanding the distinct properties and potential applications of each isomeric form.

Comparative Analysis with Related Cyclobutane Derivatives

A comprehensive comparative analysis of this compound with related cyclobutane derivatives reveals important structural trends and property relationships within this compound class. The parent compound, cyclobutanecarboxylic acid (CAS 3721-95-7), provides a baseline for understanding the effects of additional substitution on the basic cyclobutane framework. This simpler analog, with molecular formula C5H8O2 and molecular weight 100.12, exhibits fundamental cyclobutane characteristics including a folded ring conformation and typical strained ring reactivity patterns.

The introduction of the hydroxymethyl substituent in this compound adds both steric bulk and hydrogen bonding capability compared to the parent carboxylic acid. This additional functionality increases the molecular weight to 130.14 and introduces new potential interaction sites that can influence solubility, melting point, and intermolecular association behavior. The hydroxymethyl group also creates additional conformational degrees of freedom, as the CH2OH moiety can rotate around its connection to the cyclobutane ring.

Comparison with 3-hydroxycyclobutane-1-carboxylic acid (CAS 194788-10-8) illustrates the structural impact of extending the hydroxyl functionality through an additional methylene unit. This closely related compound, with molecular formula C5H8O3 and molecular weight 116.12, features a hydroxyl group directly attached to the cyclobutane ring rather than through an intervening methylene bridge. The direct attachment creates different steric and electronic effects, potentially influencing both the conformational preferences of the cyclobutane ring and the accessibility of the hydroxyl group for intermolecular interactions.

The amino acid analog, 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, represents another important structural variant that has been isolated from natural sources. This compound features an amino group replacing one of the hydrogen atoms on the carbon bearing the carboxylic acid functionality, creating a quaternary carbon center. The presence of both amino and carboxylic acid groups within the same molecule creates a zwitterionic species under physiological conditions, fundamentally altering its solubility and interaction properties compared to the neutral hydroxymethyl derivative.

Compound Molecular Formula Molecular Weight CAS Number Key Structural Features
This compound C6H10O3 130.14 1015856-00-4 Hydroxymethyl at position 3, carboxylic acid at position 1
Cyclobutanecarboxylic acid C5H8O2 100.12 3721-95-7 Unsubstituted cyclobutane with carboxylic acid
3-Hydroxycyclobutane-1-carboxylic acid C5H8O3 116.12 194788-10-8 Direct hydroxyl substitution at position 3
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid C6H11NO3 145.16 1555492-59-5 Amino group at position 1, hydroxymethyl at position 3

The structural diversity within this family of cyclobutane derivatives demonstrates how systematic modification of substituent identity and position can fine-tune molecular properties while maintaining the fundamental strained ring characteristics. These comparative relationships provide valuable insights for the rational design of new cyclobutane-based compounds with targeted properties for specific applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name

3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-3-4-1-5(2-4)6(8)9/h4-5,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDSDHSDNKDDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698864
Record name 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015856-00-4
Record name 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)cyclobutanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Industrial Synthesis of 3-Oxocyclobutanecarboxylic Acid

  • Starting Materials: Diisopropyl malonate, potassium tert-butoxide, N,N-dimethylformamide (DMF), and 2,2-dimethoxy-1,3-dibromopropane.
  • Process Overview:
    • Diisopropyl malonate is dissolved in DMF with potassium tert-butoxide at low temperature (-5°C) and added dropwise over 3 hours.
    • The mixture is warmed to 20°C, stirred, then 2,2-dimethoxy-1,3-dibromopropane is added.
    • The reaction is heated to 130-140°C and maintained for several days (up to 4 days industrially).
    • After partial removal of DMF and aqueous workup with heptane extraction, the intermediate product (3-oxocyclobutanecarboxylic acid) is isolated.
  • Hydrolysis and Purification:
    • The intermediate is treated with concentrated hydrochloric acid and water at 75-80°C for 30 hours, then further heated to 102-106°C for 120 hours.
    • After solvent removal and dichloromethane extraction, the crude product is recrystallized from methylene dichloride and heptane to yield high-purity 3-oxocyclobutanecarboxylic acid.

This method is notable for its low cost of raw materials, relatively simple process steps, and suitability for large-scale industrial production with high purity and yield.

Conversion to this compound

  • The keto group at the 3-position of cyclobutanecarboxylic acid can be selectively reduced to a hydroxymethyl group using mild reducing agents.
  • Common reducing agents include sodium borohydride or catalytic hydrogenation under controlled conditions.
  • This step requires careful control to avoid over-reduction or ring opening.

Alternative Synthetic Route via Phosphonium Ylide and Cyclobutane Intermediates

Another sophisticated approach involves the use of methyl triphenylphosphonium iodide and organolithium reagents to construct the cyclobutane ring and introduce functional groups stepwise.

Preparation of Methyl Triphenylphosphonium Iodide

  • Triphenylphosphine is reacted with methyl iodide in tetrahydrofuran at room temperature for 12-24 hours to form methyl triphenylphosphonium iodide as a white solid.
  • This intermediate is filtered and purified for further use.

Formation of Cyclobutane Derivatives

  • The methyl triphenylphosphonium iodide is dissolved in toluene and treated with n-butyllithium in hexane at low temperatures (-5 to 0°C).
  • Epoxy chloropropane is added to the reaction mixture, followed by a second addition of n-butyllithium.
  • Phenyl aldehyde is introduced at -50 to -40°C, and the reaction is gradually warmed to room temperature.
  • After aqueous workup and chromatographic purification, 3-benzylidene cyclobutanol is obtained, which can be further transformed into the desired hydroxymethyl derivative through hydrogenation and hydrolysis steps.

Research Findings on Functional Group Transformations in Cyclobutane Derivatives

  • Literature on cyclobutane amino acids and related compounds indicates that selective reductions and rearrangements are effective in modifying substituents on the cyclobutane ring.
  • For example, selective reduction of keto groups in cyclobutane carboxylic acids leads to hydroxymethyl derivatives with high yields (up to 97% in some cases).
  • The use of protecting groups and controlled hydrolysis steps is critical to maintain ring integrity and achieve desired stereochemistry.

Comparative Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Yield & Purity Scale Suitability
Industrial synthesis via diisopropyl malonate Diisopropyl malonate, DMF, potassium tert-butoxide, 2,2-dimethoxy-1,3-dibromopropane Alkylation, heating, acid hydrolysis, recrystallization -5°C to 140°C, 4 days reaction, acid hydrolysis 75-106°C, 150+ hours High purity, scalable, yields not explicitly stated but optimized for industrial scale Large scale industrial production
Phosphonium ylide route Triphenylphosphine, methyl iodide, n-butyllithium, epoxy chloropropane, phenyl aldehyde Formation of phosphonium salt, Wittig-type reaction, ring formation, purification Room temperature to -50°C, multiple steps over hours Moderate yield, requires chromatographic purification Laboratory to pilot scale
Selective reduction of keto group 3-oxocyclobutanecarboxylic acid Reduction (e.g., NaBH4), hydrolysis Mild reducing conditions, controlled temperature High yield (up to 97%), stereoselective Applicable in both lab and industrial settings

Summary and Recommendations

  • The most industrially viable method for preparing this compound is via the synthesis of 3-oxocyclobutanecarboxylic acid followed by selective reduction of the keto group.
  • The industrial process based on diisopropyl malonate and DMF with potassium tert-butoxide offers cost efficiency, scalability, and high product purity.
  • Alternative routes involving phosphonium ylides and organolithium reagents provide useful synthetic flexibility but are more suited to laboratory or pilot scale due to complexity and purification requirements.
  • Selective reduction methods must be optimized to maintain ring structure and avoid side reactions.
  • Further research into stereochemical control during reduction could enhance the production of stereoisomerically pure this compound.

This detailed analysis synthesizes diverse sources to present a comprehensive view of the preparation methods for this compound, emphasizing industrial applicability and research insights.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Hydroxymethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-(Carboxymethyl)cyclobutanecarboxylic acid.

    Reduction: Formation of 3-(Hydroxymethyl)cyclobutanol.

    Substitution: Formation of various substituted cyclobutane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as a scaffold for the development of new pharmaceuticals. Its structural features suggest that it may interact with biological targets, potentially leading to the discovery of novel therapeutic agents.

Organic Synthesis

3-(Hydroxymethyl)cyclobutanecarboxylic acid serves as a versatile building block in organic synthesis. Its reactivity allows for the synthesis of more complex molecules through various chemical reactions.

  • Synthetic Routes : Several synthetic methods have been reported for producing this compound, showcasing its accessibility through standard organic synthesis techniques. These methods include cycloaddition reactions and functional group transformations that leverage the compound's unique structural features .

Comparative Analysis with Related Compounds

To understand the distinctiveness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Cyclobutanecarboxylic AcidCyclobutane ring with a carboxylic acid groupLacks hydroxymethyl substitution
3-Hydroxy-1,1-cyclobutanedicarboxylic AcidTwo carboxylic acid groups on a cyclobutane backboneContains two acidic functionalities
3-Aminocyclobutanecarboxylic AcidCyclobutane ring with an amino group and a carboxyl groupIncorporates an amino functional group
4-Hydroxymethylcyclopentanecarboxylic AcidCyclopentane structure with hydroxymethyl and carboxylDifferent ring size (pentane vs. butane)

The combination of a hydroxymethyl group and a carboxylic acid on the cyclobutane framework gives this compound unique reactivity profiles compared to these similar compounds .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Cyclobutane Derivatives : Studies have explored the synthesis and biological activity of various cyclobutane derivatives, indicating that modifications to the cyclobutane framework can lead to compounds with significant pharmacological potential .
  • Neurotropic Activity : Some derivatives from related cyclobutane structures have demonstrated neurotropic activity, suggesting that further exploration of this compound could reveal similar properties .

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below summarizes key structural and physical properties of 3-(Hydroxymethyl)cyclobutanecarboxylic acid and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Physical Properties
This compound C$6$H${10}$O$_3$ 146.14 -CH$_2$OH (C3), -COOH (C1) High polarity due to H-bonding
3-Methylenecyclobutanecarboxylic acid C$6$H$8$O$_2$ 128.13 =CH$_2$ (C3), -COOH (C1) Bp: 92°C @ 5 Torr
3,3-Dimethylcyclobutanecarboxylic acid C$7$H${12}$O$_2$ 128.17 -CH$_3$ (C3, geminal), -COOH (C1) Increased hydrophobicity
3,3-gem-Difluoro cyclobutanecarboxylic acid C$5$H$6$F$2$O$2$ 148.10 -F (C3, geminal), -COOH (C1) Enhanced metabolic stability
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid C$5$H$5$F$3$O$3$ 194.09 -OH, -CF$_3$ (C3), -COOH (C1) High similarity (95%) to target compound
3-Methoxycyclobutanecarboxylic acid C$6$H${10}$O$_3$ 146.14 -OCH$_3$ (C3), -COOH (C1) 98% purity; reduced polarity vs. hydroxymethyl
3-(Benzyloxy)cyclobutanecarboxylic acid C${12}$H${14}$O$_3$ 206.24 -OCH$2$C$6$H$_5$ (C3), -COOH (C1) Bulky aromatic substituent

Key Observations :

  • Hydroxymethyl vs. Methylene (C3) : The methylene group in 3-Methylenecyclobutanecarboxylic acid introduces unsaturation, reducing ring strain but limiting hydrogen-bonding capacity compared to the hydroxymethyl analog .
  • Fluorinated Derivatives : 3,3-gem-Difluoro and trifluoromethyl-substituted analogs exhibit higher metabolic stability and electron-withdrawing effects, making them candidates for agrochemicals .
  • Steric Effects : 3-(Benzyloxy)cyclobutanecarboxylic acid’s bulky benzyl group impacts solubility and steric hindrance in reactions .

Actividad Biológica

3-(Hydroxymethyl)cyclobutanecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with a hydroxymethyl group and a carboxylic acid functional group. Its molecular formula is C5_5H8_8O3_3, with a molecular weight of approximately 130.14 g/mol. The unique structural characteristics contribute to its reactivity and potential biological interactions.

Preliminary Biological Activity

Recent studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. The lithium salt derivative has been particularly noted for its enhanced solubility and bioactivity, which may improve its therapeutic potential in treating mood disorders by modulating neurotransmitter levels in the brain.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various biological receptors, influencing neurotransmitter systems. This interaction may lead to alterations in pain perception and inflammatory responses, suggesting a multifaceted role in pharmacology.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can influence cell viability and gene expression in various cancer cell lines. For instance, compounds with similar structures have shown promise in enhancing boron accumulation in tumor cells, which is beneficial for boron neutron capture therapy (BNCT) applications .

Compound Cell Line Effect Reference
3-Hydroxy-U-87 MG (glioblastoma)Increased cell viability
methyl-B16-F1 (melanoma)Enhanced boron accumulation
cyclobutane-HuH-7 (hepatocellular carcinoma)Significant gene expression changes
carboxylic acid

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound derivatives are favorable for therapeutic use. The lithium salt form enhances solubility, potentially leading to improved bioavailability.

Applications in Medicine

The potential therapeutic applications of this compound are diverse:

  • Pain Management : Its analgesic properties suggest possible use in pain relief therapies.
  • Mental Health : The modulation of neurotransmitter levels indicates potential applications in treating mood disorders.
  • Cancer Therapy : Its role as a boron carrier in BNCT highlights its significance in targeted cancer treatments.

Q & A

Q. What are the optimal synthetic routes for 3-(Hydroxymethyl)cyclobutanecarboxylic acid, and how can purity be ensured?

Synthesis typically involves cyclization reactions and functional group modifications. For example, cyclobutane derivatives are synthesized via [2+2] photocycloaddition or ring-closing metathesis. Ethyl 3-hydroxycyclobutanecarboxylate synthesis (a related compound) requires controlled reaction conditions (e.g., temperature, solvent polarity) to maximize yield . Post-synthesis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for purity assessment. For amidation or esterification, catalysts like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in aprotic solvents (e.g., dichloromethane) are recommended .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key techniques include:

  • X-ray crystallography : Resolves hydrogen bonding patterns and crystal packing (e.g., monoclinic system, space group P2₁/c, as seen in 3-Oxocyclobutanecarboxylic acid) .
  • Spectroscopy : NMR (¹H/¹³C) for functional group identification and IR for hydroxyl/carboxylic acid vibrations.
  • Thermodynamic properties : Density (predicted ~0.99 g/cm³) and boiling point (estimated via QSPR models) .

Q. What stability considerations are critical for storing and handling this compound?

Stability under varying pH, temperature, and humidity must be tested. For cyclobutane derivatives, aprotic solvents and inert atmospheres (N₂/Ar) are advised to prevent ring-opening reactions. Long-term storage at −20°C in amber vials minimizes degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and pharmacokinetics of this compound?

Quantum chemistry calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models predict properties like logP, solubility, and pKa. Neural networks trained on cyclobutane derivatives can estimate bioavailability and metabolic pathways (e.g., cytochrome P450 interactions) . Molecular dynamics simulations further assess binding affinities to biological targets.

Q. What experimental designs are suitable for studying metabolic pathways and toxicity?

  • In vitro assays : Liver microsomes or hepatocytes identify phase I/II metabolites. For example, hydroxylation or glucuronidation patterns observed in related compounds (e.g., 5-CA-2-HM-MCBX) .
  • Toxicity screening : Ames test for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer). High gastrointestinal absorption potential (as noted in Ethyl 3-hydroxycyclobutanecarboxylate) suggests oral bioavailability studies .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Data reconciliation : Cross-validate NMR/IR with X-ray structures (e.g., unit cell parameters: a = 8.8858 Å, b = 5.3631 Å, c = 11.625 Å, β = 106.899°) .
  • Dynamic NMR : Detect conformational exchange in solution vs. solid-state structures.
  • Multi-technique approach : Pair mass spectrometry (HRMS) with diffraction data to confirm molecular formula and stereochemistry.

Q. What strategies optimize the compound’s reactivity in complex organic syntheses?

  • Protecting groups : Temporarily mask the hydroxymethyl or carboxylic acid groups (e.g., tert-butyldimethylsilyl ethers) to direct regioselectivity .
  • Catalytic systems : Palladium or ruthenium catalysts for cross-coupling reactions. For example, Suzuki-Miyaura coupling to introduce aryl groups.

Q. How do structural modifications (e.g., esterification, amidation) impact biological activity?

Comparative studies using derivatives (e.g., cis-3-(methylamino)cyclobutane-1-carboxylate) reveal:

  • Bioactivity : Enhanced antibacterial or enzyme inhibition with bulky substituents .
  • Solubility : Esterification reduces polarity, improving blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)cyclobutanecarboxylic acid
Reactant of Route 2
3-(Hydroxymethyl)cyclobutanecarboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.